molecular formula C17H23N3O4 B14156063 (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone CAS No. 902330-49-8

(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone

Cat. No.: B14156063
CAS No.: 902330-49-8
M. Wt: 333.4 g/mol
InChI Key: UBWDOITYXPUDJI-UHFFFAOYSA-N
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Description

(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group and an indole ring substituted with three methoxy groups, connected via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The piperazine ring can be prepared by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

The final step involves coupling the indole and piperazine rings through a methanone linkage. This can be achieved by reacting the indole derivative with a suitable acylating agent, such as acetic anhydride, in the presence of a base like pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy groups on the indole ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to a methylene group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methane.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The methoxy groups on the indole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (4-methylpiperazin-1-yl)-(4,5-dimethoxy-1H-indol-2-yl)methanone
  • (4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-3-yl)methanone
  • (4-ethylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone

Uniqueness

(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone is unique due to the specific substitution pattern on the indole ring and the presence of the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

902330-49-8

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(4,5,6-trimethoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C17H23N3O4/c1-19-5-7-20(8-6-19)17(21)13-9-11-12(18-13)10-14(22-2)16(24-4)15(11)23-3/h9-10,18H,5-8H2,1-4H3

InChI Key

UBWDOITYXPUDJI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C(=C(C=C3N2)OC)OC)OC

solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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